N-[(1-benzylindol-3-yl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
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Overview
Description
N-[(1-benzylindol-3-yl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylindol-3-yl)methyl]-2-morpholin-4-ylethanamine typically involves the reaction of 1-benzylindole with appropriate reagents to introduce the morpholin-4-ylethanamine moiety. One common method involves the use of methanesulfonic acid under reflux conditions in methanol, which facilitates the formation of the indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylindol-3-yl)methyl]-2-morpholin-4-ylethanamine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate.
Reduction: Reduction of the compound can be achieved using hydrogenation techniques.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the indole ring.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-[(1-benzylindol-3-yl)methyl]-2-morpholin-4-ylethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-benzylindol-3-yl)methyl]-2-morpholin-4-ylethanamine involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[(1-benzylindol-3-yl)methyl]-2-(1H-indol-3-yl)ethanamine: Another indole derivative with similar structural features.
N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine: Contains a pyridine ring instead of the morpholine ring.
Uniqueness
N-[(1-benzylindol-3-yl)methyl]-2-morpholin-4-ylethanamine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its specific applications and effects.
Properties
IUPAC Name |
N-[(1-benzylindol-3-yl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O.2ClH/c1-2-6-19(7-3-1)17-25-18-20(21-8-4-5-9-22(21)25)16-23-10-11-24-12-14-26-15-13-24;;/h1-9,18,23H,10-17H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHXBPKLERLQFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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